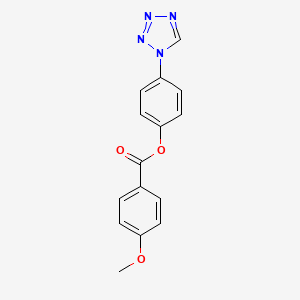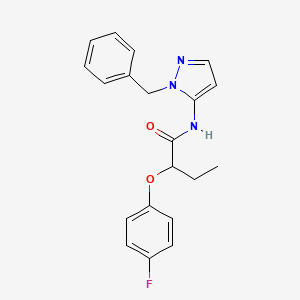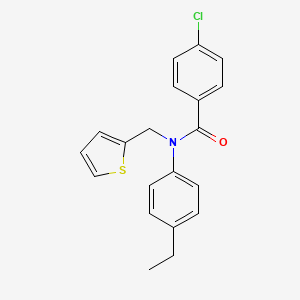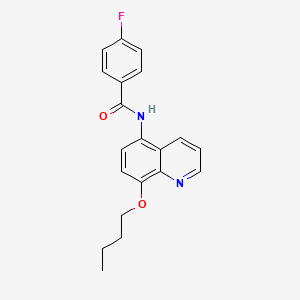![molecular formula C21H25ClN2O B11326280 4-chloro-N-[2-(4-methylphenyl)-2-(piperidin-1-yl)ethyl]benzamide](/img/structure/B11326280.png)
4-chloro-N-[2-(4-methylphenyl)-2-(piperidin-1-yl)ethyl]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-chloro-N-[2-(4-methylphenyl)-2-(piperidin-1-yl)ethyl]benzamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its complex structure, which includes a chloro-substituted benzamide core, a piperidine ring, and a methylphenyl group. Its unique structure makes it a valuable subject for studies in organic chemistry, medicinal chemistry, and pharmacology.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-[2-(4-methylphenyl)-2-(piperidin-1-yl)ethyl]benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:
Formation of the Benzamide Core: The initial step involves the chlorination of benzamide to introduce the chloro group.
Attachment of the Piperidine Ring: The next step involves the reaction of the chlorinated benzamide with a piperidine derivative under basic conditions to form the piperidinyl-substituted benzamide.
Introduction of the Methylphenyl Group: The final step involves the alkylation of the piperidinyl-substituted benzamide with a methylphenyl halide under acidic or basic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
4-chloro-N-[2-(4-methylphenyl)-2-(piperidin-1-yl)ethyl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific functional groups.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups in place of the chloro group.
Applications De Recherche Scientifique
4-chloro-N-[2-(4-methylphenyl)-2-(piperidin-1-yl)ethyl]benzamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of other compounds.
Mécanisme D'action
The mechanism of action of 4-chloro-N-[2-(4-methylphenyl)-2-(piperidin-1-yl)ethyl]benzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent physiological responses.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-chloro-N-[2-(4-methylphenyl)-2-(piperidin-1-yl)ethyl]benzamide: shares structural similarities with other benzamide derivatives, such as:
Uniqueness
The uniqueness of This compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for targeted research and potential therapeutic applications.
Propriétés
Formule moléculaire |
C21H25ClN2O |
|---|---|
Poids moléculaire |
356.9 g/mol |
Nom IUPAC |
4-chloro-N-[2-(4-methylphenyl)-2-piperidin-1-ylethyl]benzamide |
InChI |
InChI=1S/C21H25ClN2O/c1-16-5-7-17(8-6-16)20(24-13-3-2-4-14-24)15-23-21(25)18-9-11-19(22)12-10-18/h5-12,20H,2-4,13-15H2,1H3,(H,23,25) |
Clé InChI |
JEFDCOXIQSFCML-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)C(CNC(=O)C2=CC=C(C=C2)Cl)N3CCCCC3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-benzyl-5-(4-chlorophenyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B11326197.png)

![1-cyclopentyl-4-(propan-2-ylsulfanyl)-1,5,6,7-tetrahydro-2H-cyclopenta[d]pyrimidin-2-one](/img/structure/B11326205.png)
![1-{4-[7-(4-methoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]piperazin-1-yl}-2-(3-methylphenoxy)ethanone](/img/structure/B11326206.png)
![(5Z)-3-benzyl-6-hydroxy-5-[5-(4-methoxyphenyl)pyrazolidin-3-ylidene]pyrimidine-2,4(3H,5H)-dione](/img/structure/B11326211.png)
![N-[4-(dimethylamino)benzyl]-N-(pyridin-2-yl)furan-2-carboxamide](/img/structure/B11326213.png)

![N-(4-{[2-Methyl-6-(pyrrolidin-1-YL)pyrimidin-4-YL]amino}phenyl)-2-(trifluoromethyl)benzamide](/img/structure/B11326234.png)
![6-bromo-N-[2-(4-chlorophenyl)-2-(piperidin-1-yl)ethyl]-4-oxo-4H-chromene-2-carboxamide](/img/structure/B11326240.png)

![N-[2-(4-ethylphenyl)-2-(pyrrolidin-1-yl)ethyl]-6,7-dimethyl-4-oxo-4H-chromene-2-carboxamide](/img/structure/B11326253.png)

![6-chloro-N-[2-(4-methoxyphenyl)-2-(morpholin-4-yl)ethyl]-7-methyl-4-oxo-4H-chromene-2-carboxamide](/img/structure/B11326267.png)
![Methyl 3-{[(7-chloro-1-benzoxepin-4-yl)carbonyl]amino}benzoate](/img/structure/B11326279.png)
